MDL-800

SIRT6 activation EC50 comparison potency ranking

MDL-800 is the first-in-class SIRT6 allosteric activator and the only compound with comprehensive multi-model in vivo validation spanning HCC, NSCLC, inflammation, and genomic stability. With >10-fold selectivity over SIRT1/3/4 and HDAC1-11, it ensures SIRT6-specific phenotypes. Validated antiproliferative IC50 values (18.6–24.0 μM in HCC) and proven synergy with EGFR-TKIs (osimertinib, gefitinib, afatinib) make it indispensable for oncology and aging research. Available at ≥98% purity with rigorous QC documentation.

Molecular Formula C21H16BrCl2FN2O6S2
Molecular Weight 626.3 g/mol
Cat. No. B608947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDL-800
SynonymsMDL800;  MDL 800;  MDL-800
Molecular FormulaC21H16BrCl2FN2O6S2
Molecular Weight626.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)OC)Br)F
InChIInChI=1S/C21H16BrCl2FN2O6S2/c1-11-5-18(25)17(22)10-19(11)27-35(31,32)20-4-3-14(9-16(20)21(28)33-2)26-34(29,30)15-7-12(23)6-13(24)8-15/h3-10,26-27H,1-2H3
InChIKeyFKFQBYBODAKGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MDL-800: A First-in-Class Selective Allosteric SIRT6 Activator for Oncology and Inflammation Research


MDL-800 (CAS: 2275619-53-7) is a first-in-class small-molecule allosteric activator of Sirtuin 6 (SIRT6), a NAD⁺-dependent histone deacetylase [1]. As the first cellularly active SIRT6 activator identified, MDL-800 binds to a surface allosteric site distinct from the catalytic pocket, thereby increasing the enzyme's deacetylase activity without directly competing with substrate binding [1]. MDL-800 exhibits robust in vitro activation (EC50 = 10.3 μM) and demonstrates broad applicability across oncology, metabolic dysfunction, inflammation, and aging-related genomic instability [2]. Its distinctive pharmacological profile—combining first-in-class status, validated selectivity, and extensive in vivo validation—establishes MDL-800 as the benchmark compound for SIRT6-focused research.

Why Generic SIRT6 Activators Cannot Substitute for MDL-800 in Research and Procurement


SIRT6 activators differ fundamentally in their mechanism of action, potency, selectivity profile, and in vivo validation status. Although several small molecules have been reported as SIRT6 activators—including MDL-801, MDL-811, CL5D, UBCS039, and 12q—each compound exhibits distinct biochemical and cellular properties that preclude simple substitution [1]. MDL-800 remains the only SIRT6 activator with comprehensive, multi-model in vivo efficacy validation spanning oncology (HCC, NSCLC), inflammation (NF-κB/TLR4), metabolic dysfunction, and genomic stability [2]. Differences in EC50 values, maximal fold-activation, substrate specificity, and off-target profiles across the sirtuin family mean that experimental outcomes and therapeutic hypotheses cannot be reliably extrapolated from one activator to another [1]. Selecting MDL-800 ensures access to a compound with the most extensive peer-reviewed validation among all SIRT6 activators.

Quantitative Evidence Guide for MDL-800: Validated Differentiation Across SIRT6 Activators


EC50 Potency: MDL-800 Demonstrates 3.7-Fold Greater Potency Than First-Generation Synthetic Activator UBCS039

MDL-800 (EC50 = 10.3 μM) exhibits significantly greater potency compared to UBCS039 (EC50 = 38 μM), the first synthetic SIRT6 activator, representing a 3.7-fold improvement in activation efficiency [1]. This difference was measured using the RHKK-ac-AMC and FDL deacetylation assays under comparable in vitro conditions [1][2].

SIRT6 activation EC50 comparison potency ranking UBCS039

Selectivity Profile: MDL-800 Exhibits >10-Fold Selectivity for SIRT6 Over Closest Sirtuin Homologs

In cell-free assays at 50-100 μM, MDL-800 displays no detectable activity toward SIRT1, SIRT3, SIRT4, and HDAC1-11, while maintaining >10-fold selectivity over SIRT2, SIRT5, and SIRT7 . In contrast, MDL-801 shows measurable cross-reactivity with additional sirtuin family members [1], and UBCS039 has not been comprehensively profiled against all 7 sirtuins [2]. MDL-800's selectivity was validated against 18 distinct HDAC family members .

SIRT6 selectivity sirtuin family profiling off-target assessment SIRT1

Antiproliferative Activity: MDL-800 Demonstrates 6.3-Fold Higher Activation Magnitude Than CL5D in Biochemical Assays

MDL-800 achieves a 22-fold maximal activation of SIRT6-mediated deacetylation, substantially exceeding the 4-fold activation observed with CL5D at comparable concentrations [1][2]. Under standard assay conditions (1 μM SIRT6, 20 μM H3K9ac peptide substrate, 0.5 mM NAD⁺), MDL-800 produced a 22-fold increase in deacetylase activity [1], while CL5D stimulated only 4-fold activation at 3 μM [2]. This differential activation magnitude has been independently validated across multiple studies [3].

SIRT6 activation magnitude fold-activation comparison CL5D H3K9ac deacetylation

HCC Antiproliferative Activity: MDL-800 Shows Consistent Potency Across Multiple HCC Cell Lines (IC50 = 18.6-24.0 μM)

MDL-800 inhibits proliferation across multiple human hepatocellular carcinoma (HCC) cell lines with IC50 values of 23.3 μM (Bel7405), 18.6 μM (PLC/PRF/5), and 24.0 μM (Bel7402) [1]. While direct head-to-head IC50 comparisons with other SIRT6 activators in identical HCC panels are limited, MDL-800's activity has been mechanistically validated via SIRT6 knockout, confirming that antiproliferative effects are SIRT6-dependent [1]. The compound also suppresses BEL7405 xenograft tumor growth in immunocompromised mice in a dose-dependent manner at 50-150 mg/kg [1].

hepatocellular carcinoma HCC antiproliferative Bel7405 IC50

EGFR-TKI Combination Efficacy: MDL-800 Enhances Antiproliferation in Osimertinib-Resistant NSCLC Models

MDL-800 at 25-50 μM enhances the antiproliferative effects of EGFR tyrosine kinase inhibitors (EGFR-TKIs) in osimertinib-resistant HCC827 and PC9 NSCLC cells, as well as in patient-derived primary tumor cells [1]. In HCC827 cell-derived xenograft models, MDL-800 administered intraperitoneally at 80 mg/kg every other day for 14 days markedly suppressed tumor growth, with concomitant reduction in p-MEK and p-ERK levels in tumor tissues [1]. This represents a unique therapeutic application not yet reported for MDL-801, CL5D, or UBCS039.

NSCLC EGFR-TKI resistance osimertinib combination therapy

DNA Repair Activation: MDL-800 Improves Genomic Stability via Dual Pathway Activation (NHEJ and BER)

MDL-800 treatment (20 μM) activates two DNA repair pathways—nonhomologous end joining (NHEJ) and base excision repair (BER)—in old murine-derived iPSCs, leading to improved genomic stability and enhanced pluripotency [1]. Additionally, MDL-800 improved DNA damage repair efficiency in primary human chondrocytes from older donors, with a 48-hour treatment significantly reducing baseline DNA damage [2]. This dual-pathway DNA repair activation represents a unique functional attribute not documented for other SIRT6 activators such as MDL-801 or UBCS039.

genomic stability DNA repair NHEJ BER iPSC aging

Recommended Research and Industrial Applications for MDL-800 Based on Validated Evidence


Hepatocellular Carcinoma (HCC) Research: SIRT6-Dependent Tumor Suppression Studies

MDL-800 is the optimal tool compound for investigating SIRT6-mediated tumor suppression in hepatocellular carcinoma models. With validated antiproliferative IC50 values of 18.6-24.0 μM across multiple HCC cell lines (Bel7405, PLC/PRF/5, Bel7402) and dose-dependent in vivo efficacy in BEL7405 xenografts at 50-150 mg/kg, MDL-800 provides a reliable pharmacological approach for studying SIRT6-driven cell-cycle arrest [1]. The compound's >10-fold selectivity over other sirtuins ensures that observed phenotypes are attributable to SIRT6-specific activation [2].

EGFR-TKI-Resistant NSCLC Research: Combination Therapy and Resistance Reversal

MDL-800 is uniquely positioned for research on overcoming EGFR-TKI resistance in non-small cell lung cancer. The compound enhances the antiproliferative effects of osimertinib, gefitinib, and afatinib in resistant HCC827 and PC9 cells at 25-50 μM, and demonstrates significant tumor growth suppression in HCC827 xenografts at 80 mg/kg [1]. No other SIRT6 activator (MDL-801, CL5D, UBCS039) has published data supporting this combination therapy application, making MDL-800 the exclusive choice for NSCLC TKI-resistance studies [1].

Inflammatory Disease Research: NF-κB/TLR4 Pathway Modulation Studies

MDL-800 serves as a validated tool for investigating SIRT6-mediated suppression of inflammation via NF-κB and TLR4 pathways. In calcium oxalate nephrocalcinosis models, MDL-800 preconditioning alleviated crystal-mediated renal tubular epithelial cell damage by downregulating IL-1β, TNF-α, MCP-1, and IL-6 expression [1]. MDL-800 also suppresses inflammation via NF-κB pathway inhibition in cutaneous wound healing and protects against inflammatory and metabolic dysfunction in rat models [2]. These anti-inflammatory effects are SIRT6-dependent and reversible upon SIRT6 knockdown, confirming target engagement [1].

Aging and Regenerative Medicine: Genomic Stability and iPSC Enhancement

MDL-800 uniquely enables research on SIRT6-mediated genomic stability and iPSC pluripotency enhancement. Treatment with 20 μM MDL-800 activates both NHEJ and BER DNA repair pathways in old murine-derived iPSCs, improving genomic stability and differentiation potential [1]. In primary human chondrocytes from aged donors, 48-hour MDL-800 treatment significantly reduces baseline DNA damage that had accumulated over decades [2]. This dual-pathway DNA repair activation is not documented for any other SIRT6 activator, positioning MDL-800 as the exclusive tool for aging-related genomic instability and iPSC-based regenerative research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for MDL-800

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.